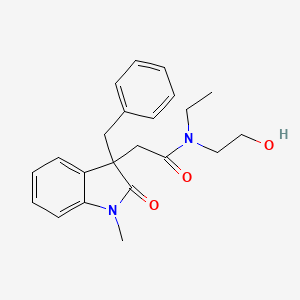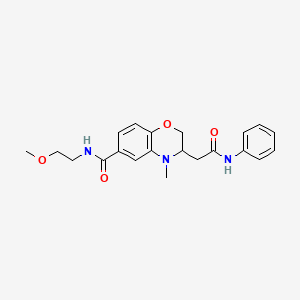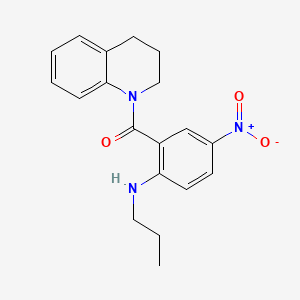![molecular formula C16H24FN3O3S B5295466 1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5295466.png)
1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, also known as "DAS-181," is a small molecule drug that has been developed for its antiviral properties. It was first synthesized by researchers at the University of Georgia in 2007, and has since undergone extensive scientific research to investigate its potential applications in the treatment of viral infections.
Wirkmechanismus
The mechanism of action of DAS-181 involves its ability to bind to sialic acid receptors on the surface of host cells. These receptors are used by many viruses, including influenza, to enter and infect host cells. By binding to these receptors, DAS-181 prevents the viruses from attaching to the cells and entering them, thereby inhibiting viral replication and spread.
Biochemical and Physiological Effects
DAS-181 has been shown to have minimal toxicity and side effects in both in vitro and in vivo studies. It has been well tolerated in animal studies, with no adverse effects observed at therapeutic doses. In addition, DAS-181 has been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAS-181 is its broad-spectrum activity against a range of viral strains, including those that are resistant to other antiviral drugs. In addition, its low toxicity and minimal side effects make it a promising candidate for further development as a therapeutic agent. However, one limitation of DAS-181 is its relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on DAS-181. One area of interest is the use of DAS-181 in combination with other antiviral drugs, to enhance its effectiveness against viral infections. Another area of interest is the development of new formulations of DAS-181 that have a longer half-life and improved pharmacokinetic properties. Finally, further studies are needed to investigate the potential applications of DAS-181 in the treatment of other viral infections, beyond influenza.
Synthesemethoden
The synthesis of DAS-181 involves a series of chemical reactions, starting with the reaction of 4-fluorophenylethylamine with piperidinecarboxylic acid to form the intermediate compound N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide. This intermediate is then treated with dimethylsulfamoyl chloride to form the final product, 1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
DAS-181 has been studied extensively for its antiviral properties, particularly in the treatment of influenza and other respiratory viruses. Studies have shown that DAS-181 is effective at inhibiting the entry of viruses into host cells, preventing the viruses from replicating and causing infection. In addition, DAS-181 has been shown to be effective against a broad range of influenza strains, including those that are resistant to other antiviral drugs.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-19(2)24(22,23)20-11-8-14(9-12-20)16(21)18-10-7-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFQIYXEOAMWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)


![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-3-methylphenyl}acetamide](/img/structure/B5295452.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295459.png)
